molecular formula C8H3Cl2F5OS B14039374 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14039374
M. Wt: 313.07 g/mol
InChI Key: MEXSWMZHCKIOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS It is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a difluoromethoxybenzene derivative, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene: This compound has similar structural features but lacks the trifluoromethylthio group.

    1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Another similar compound with slight variations in the functional groups attached to the benzene ring.

Uniqueness

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

MEXSWMZHCKIOCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl

Origin of Product

United States

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